alpha-Chloro-4-ethoxybenzaldoxime
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Overview
Description
Alpha-Chloro-4-ethoxybenzaldoxime is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzaldoxime, where the benzene ring is substituted with a chlorine atom at the alpha position and an ethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Chloro-4-ethoxybenzaldoxime can be synthesized through several methods. One common approach involves the chlorination of 4-ethoxybenzaldehyde followed by the reaction with hydroxylamine hydrochloride to form the oxime. The reaction conditions typically involve the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a catalyst like L-proline amide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using trichloromethanesulfonyl chloride as the chlorinating agent. This method is efficient and minimizes the formation of toxic by-products .
Chemical Reactions Analysis
Types of Reactions
Alpha-Chloro-4-ethoxybenzaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzaldoximes depending on the nucleophile used.
Scientific Research Applications
Alpha-Chloro-4-ethoxybenzaldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of alpha-Chloro-4-ethoxybenzaldoxime involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Alpha-Chloro-4-chlorobenzaldoxime: Similar structure but with a chlorine atom at the para position instead of an ethoxy group.
Alpha-Chloro-4-methoxybenzaldoxime: Similar structure but with a methoxy group at the para position.
Uniqueness
Alpha-Chloro-4-ethoxybenzaldoxime is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
4-ethoxy-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-8-5-3-7(4-6-8)9(10)11-12/h3-6,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKIZIAWOUQFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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